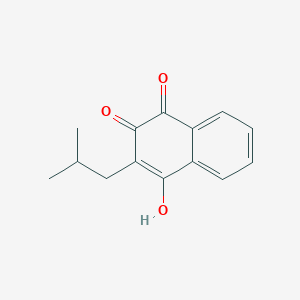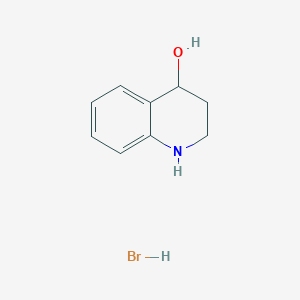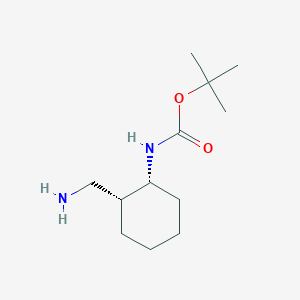
4-Hydroxy-3-(2-methylpropyl)naphthalene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-(2-methylpropyl)naphthalene-1,2-dione typically involves the reaction of naphthoquinone derivatives with appropriate alkylating agents under controlled conditions. One common method involves the alkylation of 2-hydroxy-1,4-naphthoquinone with isobutyl bromide in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-(2-methylpropyl)naphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for electrophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have distinct chemical and physical properties .
Scientific Research Applications
4-Hydroxy-3-(2-methylpropyl)naphthalene-1,2-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-(2-methylpropyl)naphthalene-1,2-dione involves its interaction with cellular components and enzymes. It can act as an electron acceptor or donor, participating in redox reactions that influence cellular processes. The compound’s ability to generate reactive oxygen species (ROS) and induce oxidative stress is a key factor in its biological activity . Additionally, it can inhibit specific enzymes, such as topoisomerase II, which plays a role in DNA replication and repair .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-methylnaphthalene-1,4-dione:
2-Hydroxy-3-(3-methylbut-2-enyl)-1,4-naphthoquinone: Another naphthoquinone derivative with comparable chemical properties.
Uniqueness
4-Hydroxy-3-(2-methylpropyl)naphthalene-1,2-dione is unique due to its specific alkyl substitution, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
62830-53-9 |
|---|---|
Molecular Formula |
C14H14O3 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
4-hydroxy-3-(2-methylpropyl)naphthalene-1,2-dione |
InChI |
InChI=1S/C14H14O3/c1-8(2)7-11-12(15)9-5-3-4-6-10(9)13(16)14(11)17/h3-6,8,15H,7H2,1-2H3 |
InChI Key |
BEGVWBOIQDFPDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(C2=CC=CC=C2C(=O)C1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-Methylindeno[1,2-b]indol-10(5H)-one](/img/structure/B11877622.png)

![7-Amino-2-(difluoromethyl)-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11877628.png)


![6-Methoxy-3-methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one](/img/structure/B11877650.png)

![8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11877661.png)

![7-(2-(Methylthio)pyrimidin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B11877672.png)

